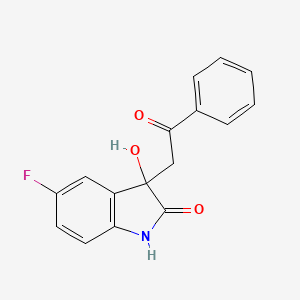
N-(2-bromophenyl)-2-(4-nitrophenyl)propanamide
Vue d'ensemble
Description
N-(2-bromophenyl)-2-(4-nitrophenyl)propanamide, commonly known as BPN, is a chemical compound that has gained significant attention in scientific research due to its unique molecular structure and potential applications. BPN belongs to the class of amides and has a molecular formula of C15H12BrN2O3.
Mécanisme D'action
The mechanism of action of BPN is not fully understood, but it is believed to be due to its ability to bind to metal ions and form complexes. These complexes can then interact with other molecules and participate in various chemical reactions.
Biochemical and Physiological Effects
BPN has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that BPN can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. BPN has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using BPN in lab experiments is its high stability and selectivity towards metal ions. Its fluorescent properties make it an attractive candidate for developing new sensors and probes. However, one of the limitations of using BPN is its low solubility in water, which can make it challenging to use in aqueous solutions.
Orientations Futures
There are several future directions for BPN research. One area of research is to develop new synthetic methodologies using BPN as a catalyst. Another area of research is to explore the potential applications of BPN in biomedicine, particularly in cancer therapy. Additionally, more studies are needed to understand the biochemical and physiological effects of BPN and its potential toxicity. Finally, there is a need to develop new methods for synthesizing BPN that are more efficient and environmentally friendly.
Applications De Recherche Scientifique
BPN has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research for BPN is its use as a fluorescent probe for detecting metal ions such as copper and zinc. BPN has been shown to have high selectivity and sensitivity towards these metal ions, making it a promising candidate for developing new sensors.
Another area of research for BPN is its use as a catalyst in organic reactions. BPN has been shown to be an effective catalyst for various reactions, including the Michael addition and the Friedel-Crafts reaction. Its unique molecular structure and high stability make it an attractive catalyst for developing new synthetic methodologies.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-2-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-10(11-6-8-12(9-7-11)18(20)21)15(19)17-14-5-3-2-4-13(14)16/h2-10H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWLYGDFLUYICW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4077925.png)
![1-{2-[(4-chlorophenyl)thio]ethyl}piperazine oxalate](/img/structure/B4077930.png)
![ethyl 4-{2-[(2-{[(2-fluorophenyl)amino]carbonyl}-4-nitrophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4077934.png)
amine hydrochloride](/img/structure/B4077959.png)
![2-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-nitrophenyl)acetamide](/img/structure/B4077972.png)
![1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4077981.png)
![N-allyl-N-[2-(3-phenoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077982.png)
![1-[2-(2-phenoxyethoxy)ethyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4077989.png)

![2-[(2-cyanophenyl)thio]-N-(2-nitrophenyl)benzamide](/img/structure/B4077997.png)
![2-({5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-fluorophenyl)ethanone](/img/structure/B4078005.png)
![N-allyl-N-[2-(4-chloro-3-ethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4078006.png)
![1-[3-(4-methyl-2-nitrophenoxy)propyl]piperazine oxalate](/img/structure/B4078011.png)
![N-(4-methyl-3-nitrophenyl)-2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4078014.png)